1,4-Bis(maleimido)butane
Overview
Description
1,4-Bis(maleimido)butane is a compound synthesized from maleic anhydride and derivatives, often used for its reactive maleimide groups. These groups participate in various chemical reactions, contributing to the material's unique chemical and physical properties.
Synthesis Analysis
The synthesis of bis(maleimido) compounds, such as 1,4-Bis(maleimido)butane, involves multiple reaction steps starting from maleic anhydride. One method includes the reaction of maleic anhydride with amines and formaldehyde to produce the desired bis(maleimido) structure. The yield and conditions of these synthesis processes have been optimized for various derivatives (Tao, Xu, & Yang, 2011).
Molecular Structure Analysis
The molecular structure of 1,4-Bis(maleimido)butane and related compounds is confirmed using techniques like NMR, FT-IR, and EA. These studies help in understanding the compound's molecular configuration and the orientation of maleimido groups (Tao, Xu, & Yang, 2011).
Chemical Reactions and Properties
1,4-Bis(maleimido)butane undergoes various chemical reactions due to its maleimido groups. These reactions include polymerization and cross-linking, contributing to the development of materials with specific mechanical and thermal properties. The reactivity of maleimido groups towards nucleophiles, such as amines, is a key aspect of its chemical behavior (Veisi, Sedrpoushan, Mohammadi, Faraji, & Sajjadifar, 2014).
Scientific Research Applications
Self-assembly of Pseudorotaxanes
- Self-assembly of [2]pseudorotaxanes based on pillar[5]arene and bis(imidazolium) cations : This study highlights the use of a bis(imidazolium) dication, similar to 1,4-Bis(maleimido)butane, for forming [2]pseudorotaxanes with pillar[5]arene. The research demonstrates control over the dethreading/rethreading process through the addition of base and acid (Li et al., 2010).
Oxidation of Sulfides
- Application of 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide for selective oxidation of sulfides to sulfoxides : This paper discusses the use of a compound similar to 1,4-Bis(maleimido)butane in the selective oxidation of dialkyl and alkyl aryl sulfides (Manesh et al., 2015).
Photophysical Behavior and Computational Investigations
- Photophysical Behavior and Computational Investigation of Novel Macromolecule : A study involving a pyrimido[l,2-a]benzimidazole derivative, structurally related to 1,4-Bis(maleimido)butane, exploring its synthesis, spectral techniques, and solvatochromic effects (Saleh et al., 2016).
Electronic Absorption Spectroscopy
- Electronic absorption spectroscopy and time-dependent density functional theory calculations on a nickel(II) complex : This research provides insights into the electronic structure of a complex involving a compound similar to 1,4-Bis(maleimido)butane (Holland et al., 2009).
Emission and Redox Properties of Copper(I) Complexes
- Redox Properties of Copper(I) Complex Bearing Ligands : The study investigates emission and redox properties of a copper(I) complex with ligands including 1,4-Bis(maleimido)butane (Nishikawa et al., 2017).
Thermal, Optical, and Electrical Properties of Polyimides
- Novel Aromatic–Aliphatic Thermotropic Polyimides : This paper explores the synthesis and properties of new polyimides, including compounds related to 1,4-Bis(maleimido)butane (Schab-Balcerzak et al., 2010).
Safety And Hazards
1,4-Bis(maleimido)butane may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXSHAKLDCERGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286325 | |
Record name | 1,4-Bis(maleimido)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(maleimido)butane | |
CAS RN |
28537-70-4 | |
Record name | 1,4-Bis(maleimido)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28537-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 44747 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028537704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28537-70-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis(maleimido)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(maleimido)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.